molecular formula C14H19NO2 B13655843 Cyclopentyl l-phenylalaninate

Cyclopentyl l-phenylalaninate

Cat. No.: B13655843
M. Wt: 233.31 g/mol
InChI Key: GIYPQZJJERZOKW-UHFFFAOYSA-N
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Description

Cyclopentyl l-phenylalaninate is a chemical compound derived from l-phenylalanine, an essential aromatic amino acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a cyclopentyl group attached to the l-phenylalanine backbone, imparts distinct chemical and physical properties that make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentyl l-phenylalaninate typically involves the esterification of l-phenylalanine with cyclopentanol. This reaction can be catalyzed by acidic or enzymatic catalysts to yield the desired ester. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the esterification process.

    Catalysts: Acidic catalysts such as sulfuric acid or enzymatic catalysts like lipases.

    Solvents: Organic solvents such as toluene or dichloromethane to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of biocatalysts in industrial production is also gaining traction due to their specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl l-phenylalaninate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.

    Reduction: The ester group can be reduced to form cyclopentyl l-phenylalaninol.

    Substitution: The ester group can be substituted with other functional groups to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

Scientific Research Applications

Cyclopentyl l-phenylalaninate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclopentyl l-phenylalaninate involves its interaction with various molecular targets and pathways. As a derivative of l-phenylalanine, it can participate in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and overall brain health. The compound’s unique structure may also allow it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Cyclopentyl l-phenylalaninate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclopentyl group, which imparts specific chemical properties that can be leveraged in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

cyclopentyl 2-amino-3-phenylpropanoate

InChI

InChI=1S/C14H19NO2/c15-13(10-11-6-2-1-3-7-11)14(16)17-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10,15H2

InChI Key

GIYPQZJJERZOKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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